16-Methoxystrychnine
Overview
Description
16-Methoxystrychnine is a naturally occurring alkaloid derived from the seeds of the Strychnos nux-vomica plant, which belongs to the Loganiaceae family This compound is structurally related to strychnine, a well-known toxic alkaloid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-Methoxystrychnine typically involves the methoxylation of strychnine or related intermediates. One common method includes the O-methylation of strychnine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to achieve the desired methoxylated product.
Industrial Production Methods: Industrial production of this compound is not widely documented, likely due to its limited commercial applications. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling and safety measures due to the toxic nature of the starting materials and intermediates.
Chemical Reactions Analysis
Types of Reactions: 16-Methoxystrychnine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or amines replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a suitable base.
Major Products:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced analogs with modified alkaloid structures.
Substitution: Substituted products with different functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry: Used as a reference compound in the study of alkaloid chemistry and synthetic methodologies.
Biology: Investigated for its potential biological activities, including its effects on neurotransmitter receptors.
Medicine: Explored for its potential therapeutic applications, although its toxicity limits its clinical use.
Industry: Limited industrial applications due to its toxicity, but it serves as a valuable compound for research and development in chemical synthesis.
Mechanism of Action
The mechanism of action of 16-Methoxystrychnine is similar to that of strychnine. It acts as an antagonist of glycine receptors, primarily affecting the motor nerve fibers in the spinal cord. By inhibiting glycine receptors, it disrupts the inhibitory neurotransmission, leading to increased neuronal excitability and muscle contractions. This mechanism underlies its toxic effects, including convulsions and potential respiratory failure.
Comparison with Similar Compounds
Strychnine: A highly toxic alkaloid with similar structural features and mechanism of action.
Brucine: Another alkaloid from Strychnos nux-vomica with similar pharmacological properties but lower toxicity compared to strychnine.
Uniqueness: 16-Methoxystrychnine is unique due to the presence of the methoxy group, which alters its chemical reactivity and potentially its biological activity. This modification can influence its interactions with biological targets and its overall pharmacokinetic profile.
Properties
IUPAC Name |
5a-methoxy-2,4a,5,7,8,13a,15,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-26-22-11-14-13-6-9-27-17-10-18(25)24-16-5-3-2-4-15(16)21(22,20(24)19(14)17)7-8-23(22)12-13/h2-6,14,17,19-20H,7-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDMNLBIKSAWCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CC3C4C5CC(=O)N6C4C1(CCN2CC3=CCO5)C7=CC=CC=C76 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60965227 | |
Record name | 16-Methoxystrychnidin-10-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60965227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5096-72-0 | |
Record name | Pseudostrychnine methyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118070 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 16-Methoxystrychnidin-10-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60965227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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